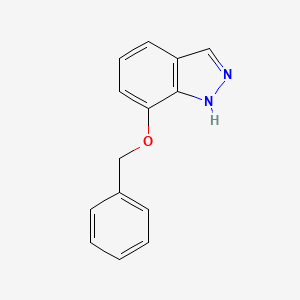

7-(Benzyloxy)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMFSBSKPMBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658097 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351210-09-8 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-(Benzyloxy)-1H-indazole via Williamson Ether Synthesis

Abstract: This guide provides an in-depth technical overview for the synthesis of 7-(Benzyloxy)-1H-indazole from 7-hydroxyindazole. The benzyl group serves as a robust protecting group for the hydroxyl functionality, making this transformation a critical step in the multi-step synthesis of various pharmacologically active indazole derivatives.[1] This document delves into the underlying Williamson ether synthesis mechanism, provides detailed and optimized experimental protocols, and offers expert insights into potential challenges and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The synthesis of complex indazole derivatives often requires a strategic protection of reactive functional groups to prevent unwanted side reactions. The hydroxyl group at the 7-position of the indazole ring is a nucleophilic site that typically requires protection during subsequent synthetic manipulations.

The conversion of 7-hydroxyindazole to this compound installs a benzyl ether, a widely used protecting group due to its stability across a broad range of reaction conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis).[3] The most reliable and common method to achieve this transformation is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[4][5][6] This guide offers a comprehensive examination of this specific application of the Williamson synthesis, emphasizing both theoretical principles and practical execution.

The Williamson Ether Synthesis: Mechanism and Rationale

The formation of this compound from 7-hydroxyindazole is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The overall process can be broken down into two fundamental steps:

-

Deprotonation: The phenolic proton of 7-hydroxyindazole is acidic (pKa ~10, similar to phenol) and is removed by a suitable base to generate a highly nucleophilic indazolate anion.[8] This step is crucial as the neutral hydroxyl group is a poor nucleophile, whereas its conjugate base, the indazolate, is significantly more reactive.[4]

-

Nucleophilic Substitution (SN2): The newly formed indazolate anion acts as the nucleophile, executing a backside attack on the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This concerted step involves the simultaneous formation of the C-O bond and the cleavage of the C-Br bond, leading to the desired ether product and a halide salt byproduct.[4][5]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Design and Optimization

The success of the synthesis hinges on the judicious selection of reagents and reaction conditions. Each component plays a critical role in maximizing yield and minimizing side products.

Reagent Selection

| Reagent Category | Choice | Rationale & Causality |

| Starting Material | 7-Hydroxyindazole | The substrate containing the phenolic hydroxyl group to be alkylated. |

| Benzylating Agent | Benzyl Bromide (BnBr) | Preferred over benzyl chloride due to bromide being a better leaving group, leading to faster reaction rates. Benzyl halides are excellent SN2 substrates because the transition state is stabilized by the adjacent phenyl ring, and they cannot undergo E2 elimination.[4][8] |

| Base | Sodium Hydride (NaH), 60% in oil | A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. The only byproduct is hydrogen gas, which bubbles out of the solution.[3][4] Safer alternatives like potassium carbonate (K₂CO₃) can also be effective, especially for acidic phenols, though they may require higher temperatures or longer reaction times.[6][8] |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous | A polar aprotic solvent is essential. It solvates the cation (Na⁺) while leaving the indazolate anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction.[3][6] Anhydrous conditions are critical when using NaH to prevent its violent reaction with water.[3] |

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials & Equipment:

-

7-hydroxyindazole (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv.)

-

Benzyl bromide (BnBr) (1.1 - 1.3 equiv.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxyindazole (1.0 equiv.).

-

Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of starting material) and stir to dissolve the solid.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv.) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the indazolate anion.

-

Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to warm gradually to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3][9]

-

Quenching: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[3]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the pure this compound.

Caption: A typical experimental workflow for the synthesis.

Product Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are standard for characterizing this compound.

| Technique | Expected Observations |

| ¹H NMR | - Appearance of a singlet around δ 5.0-5.5 ppm corresponding to the two benzylic protons (-O-CH₂ -Ph).- A multiplet between δ 7.2-7.5 ppm for the five protons of the benzyl phenyl ring.- Characteristic signals for the three protons on the indazole aromatic ring.- A broad singlet for the N-H proton of the indazole ring. |

| ¹³C NMR | - A peak around δ 70-75 ppm for the benzylic carbon (-O-C H₂-Ph).- Signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the indazole and benzyl rings.[10] |

| Mass Spec. | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the molecular weight of C₁₄H₁₂N₂O (224.26 g/mol ).[11] |

| TLC | The purified product should appear as a single spot with a different Rf value than the 7-hydroxyindazole starting material. |

Troubleshooting and Side Reactions

Even well-established procedures can present challenges. A logical approach to troubleshooting is key to a successful synthesis.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete deprotonation.2. Inactive NaH (hydrolyzed).3. Wet solvent or glassware.4. Decomposed benzyl bromide. | 1. Increase stirring time after NaH addition; consider a slightly stronger base if necessary.2. Use a fresh bottle of NaH.3. Ensure all glassware is oven-dried and solvent is anhydrous.4. Use freshly distilled or newly purchased benzyl bromide.[9] |

| Formation of Multiple Products | 1. N-alkylation: The N1 position of the indazole ring is also nucleophilic and can be alkylated.2. Byproducts from base: If a weaker base like K₂CO₃ is used, incomplete reaction can lead to a mix of starting material and product. | 1. O-alkylation of phenols is generally kinetically favored over N-alkylation of the indazole ring under these conditions. If N-alkylation is significant, consider using a bulkier base or different solvent system to alter selectivity.2. Ensure sufficient equivalents of base and adequate reaction time/temperature. |

| Difficulty in Product Isolation | Emulsion formation during aqueous work-up, especially with DMF. | Add brine during the wash steps to help break emulsions and improve phase separation.[9] |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only in an inert, dry atmosphere. Quench reactions carefully at low temperatures.[3]

-

Benzyl Bromide (BnBr): A potent lachrymator (causes tearing) and irritant to the skin, eyes, and respiratory tract. Handle exclusively in a well-ventilated chemical fume hood.[3]

-

Anhydrous Solvents (DMF, THF): Handle under inert atmosphere to maintain dryness. DMF is a potential reproductive toxin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from 7-hydroxyindazole via the Williamson ether synthesis is a robust and highly reliable transformation crucial for the advancement of medicinal chemistry programs centered on the indazole scaffold. By understanding the underlying SN2 mechanism, carefully selecting reagents, and adhering to a well-designed protocol, researchers can efficiently prepare this key intermediate in high yield and purity. This guide provides the necessary technical foundation and practical insights to empower scientists to successfully implement this synthesis in their laboratories.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. 7-Benzyloxyindole(20289-27-4) 13C NMR [m.chemicalbook.com]

- 11. 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Benzyloxy)-1H-indazole: Properties, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of 7-(Benzyloxy)-1H-indazole

In the landscape of contemporary medicinal chemistry, the indazole scaffold stands out as a "privileged" heterocyclic motif, integral to a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapies, particularly kinase inhibitors. Within this esteemed class of compounds, this compound emerges as a uniquely valuable building block. It combines the pharmacologically significant indazole core with a strategically placed benzyloxy group at the 7-position. This benzyloxy moiety serves not only as a stable protecting group for the hydroxyl functionality but also as a tool to modulate the physicochemical properties and reactivity of the entire molecule.

This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its core characteristics, explore its key transformations with mechanistic explanations, and showcase its application in the synthesis of complex, biologically active molecules.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of this compound dictate its handling, storage, and behavior in reaction media. A comprehensive understanding of these characteristics is the first step in its effective utilization.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| CAS Number | 351210-09-8 | [4][5] |

| Appearance | Off-white to white solid/crystalline powder | [6] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere | [6] |

Note: The data for the related compound this compound-3-carboxylic acid suggests good stability under recommended storage conditions, a property generally shared by the parent molecule.[6]

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively published. The following data is predicted based on the known spectral properties of the indazole core and the influence of the 7-benzyloxy substituent.[7]

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.5-11.0 (br s, 1H, NH), 8.0-8.2 (d, 1H), 7.2-7.5 (m, 5H, Ar-H of Benzyl), 6.8-7.1 (m, 3H) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~150 (C-O), 141 (C), 136 (C), 129, 128, 127 (Ar-C of Benzyl), 125 (CH), 121 (CH), 115 (C), 110 (CH), 105 (CH), 71 (OCH₂) ppm. |

| Mass Spectrometry (MS) | [M+H]⁺ = 225.10 |

| Infrared (IR) | ~3100-3300 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~1620, 1580, 1500 cm⁻¹ (C=C, C=N stretch), ~1250 cm⁻¹ (C-O stretch) |

Synthesis of the Indazole Core

While various methods exist for the synthesis of the indazole ring system, the Cadogan reaction, involving the reductive cyclization of o-nitrobenzylamines or related precursors, is a notable approach for achieving high purity.[5][8] This methodology offers a reliable route to the core structure, upon which the benzyloxy group can be installed.

Chemical Reactivity: A Platform for Molecular Diversity

The reactivity of this compound is a tale of three domains: the acidic N-H proton of the pyrazole ring, the potential for functionalization on the carbocyclic ring, and the benzyloxy protecting group. Mastering these reactions is key to leveraging this molecule's synthetic potential.

N-Alkylation: The Regioselectivity Challenge

A primary consideration in the functionalization of 1H-indazoles is the regioselectivity of N-alkylation. Direct alkylation can lead to a mixture of N-1 and N-2 substituted products, often necessitating challenging chromatographic separation.[1][9] The outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions like the choice of base and solvent.[10][11]

Causality of Experimental Choices:

-

Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are employed to quantitatively deprotonate the indazole N-H, forming the indazolide anion.

-

Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. THF, being less polar, can favor the formation of tight ion pairs between the indazolide anion and the sodium cation, which has been shown to sterically direct alkylation to the less hindered N-1 position.[1]

-

Electrophile: Primary alkyl halides are excellent electrophiles for this transformation.

Workflow for N-1 Selective Alkylation

Caption: Workflow for regioselective N-1 alkylation of this compound.

Step-by-Step Protocol: N-1 Alkylation

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium indazolide.

-

Alkylation: Add the desired alkyl halide (1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated product.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.[12][13] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly effective for functionalizing the indazole core, typically after installing a halogen at a specific position (e.g., C3 or C7).[12][14]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like PdCl₂(dppf) can be reduced in situ. The choice of phosphine ligands is critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base, such as sodium or potassium carbonate, is required to activate the organoboron species in the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol: Suzuki-Miyaura Coupling (Hypothetical on a Bromo-indazole derivative) Prerequisite: Synthesis of a halogenated (e.g., 7-benzyloxy-X-bromo-1H-indazole) derivative is required for this reaction.

-

Reagent Setup: In a reaction vessel, combine the bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®.

-

Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the C-C coupled product.[14]

Deprotection of the Benzyloxy Group

The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions. However, it can be selectively removed when needed, most commonly via catalytic hydrogenation. This step is often crucial in the final stages of a synthetic sequence to unmask the 7-hydroxy functionality, which can be a key pharmacophore for biological activity.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the most common and efficient catalyst for hydrogenolysis.

-

Hydrogen Source: This can be hydrogen gas (H₂) from a cylinder or balloon, or a transfer hydrogenation reagent like ammonium formate.

-

Solvent: Polar protic solvents like ethanol or methanol are typically used as they can dissolve the substrate and do not poison the catalyst.

Workflow for Catalytic Hydrogenation (Debenzylation)

Caption: A typical workflow for the deprotection of the benzyloxy group via catalytic hydrogenation.

Step-by-Step Protocol: Debenzylation

-

Setup: Dissolve the this compound derivative (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Catalyst: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected 7-hydroxy-1H-indazole product.

Applications in Drug Discovery: A Scaffold for Innovation

The synthetic versatility of this compound makes it a cornerstone in the development of novel therapeutics. Its derivatives have been explored in various disease areas:

-

Anti-inflammatory and Anticancer Agents: The indazole nucleus is a key component in many kinase inhibitors that target signaling pathways implicated in inflammation and cancer.[6] 7-hydroxyindazoles, accessible from 7-(benzyloxy) precursors, are particularly important in this context.

-

S1P1 Functional Antagonists: Research has shown that derivatives of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid act as potent sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists.[15] These compounds have therapeutic potential for autoimmune diseases.[15] The synthesis of these complex molecules relies on the strategic use of the benzyloxy group on the indole precursor, highlighting its utility.[15]

Conclusion

This compound is far more than a simple chemical intermediate; it is a sophisticated and enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with a predictable yet versatile reactivity profile, provide a robust platform for generating molecular complexity. A thorough understanding of its core reactions—N-alkylation, palladium-catalyzed cross-coupling, and deprotection—allows researchers to strategically navigate synthetic pathways towards novel and potent therapeutic agents. As the demand for targeted and innovative drugs continues to grow, the importance of foundational building blocks like this compound will only increase.

References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ucc.ie [research.ucc.ie]

- 11. researchgate.net [researchgate.net]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 7-(Benzyloxy)-1H-indazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets. Among the various substituted indazoles, 7-(Benzyloxy)-1H-indazole (CAS Number: 351210-09-8) has garnered significant attention as a key building block in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its strategic deployment in drug discovery programs.

Physicochemical Properties and Safety Data

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 351210-09-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂N₂O | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Purity | Min. 95% | [4] |

| Storage | Store at 0 - 8 °C | [5] |

Safety and Handling:

This compound is intended for laboratory use only.[4] As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn.[5] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] In case of contact with eyes or skin, flush immediately with copious amounts of water.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Synthesis of this compound: A Plausible and Detailed Protocol

Step 1: Synthesis of 7-Hydroxy-1H-indazole

The synthesis of the 7-hydroxy-1H-indazole precursor can be achieved through various methods reported for functionalized indazoles. One common approach involves the condensation of a substituted benzaldehyde with hydrazine.[5]

-

Reaction: 2,3-Dihydroxybenzaldehyde reacts with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 7-hydroxy-1H-indazole.

Step 2: Benzylation of 7-Hydroxy-1H-indazole

The hydroxyl group at the 7-position can be protected as a benzyl ether using a Williamson ether synthesis.[6]

-

Reaction: 7-Hydroxy-1H-indazole is treated with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). This deprotonates the hydroxyl group to form a sodium salt. Subsequent addition of benzyl bromide (BnBr) results in an SN2 reaction to form the desired this compound.[6]

Detailed Experimental Protocol:

-

Materials: 7-hydroxy-1H-indazole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 7-hydroxy-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Spectroscopic Profile

While experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be extrapolated from data for structurally related compounds.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~10.0-11.0 ppm (br s, 1H): N-H proton of the indazole ring.

-

δ ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.

-

δ ~7.0-7.2 ppm (m, 3H): Protons on the benzene ring of the indazole moiety.

-

δ ~5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~140-150 ppm: Carbon atoms of the indazole ring.

-

δ ~136-138 ppm: Quaternary carbon of the phenyl ring attached to the oxygen.

-

δ ~127-129 ppm: Carbon atoms of the phenyl ring of the benzyl group.

-

δ ~110-125 ppm: Carbon atoms of the benzene ring of the indazole moiety.

-

δ ~70 ppm: Methylene carbon (-CH₂-) of the benzyl group.

Infrared (IR) Spectroscopy (Predicted):

-

~3100-3300 cm⁻¹: N-H stretching vibration.

-

~3030 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250, 1050 cm⁻¹: C-O ether stretching vibrations.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 225.10.

Reactivity and Functionalization

The reactivity of this compound is dictated by the indazole core and the benzyl protecting group.

Indazole Core Reactivity:

The indazole ring is amenable to various functionalization reactions, most notably at the 3-position.[7] This position can undergo halogenation, alkylation, and arylation, providing a handle for further synthetic transformations.[7]

Deprotection of the Benzyl Group:

The benzyl ether is a robust protecting group but can be selectively cleaved under specific conditions to reveal the 7-hydroxy functionality. Common methods for deprotection include:

-

Catalytic Hydrogenolysis: This is a mild and efficient method involving the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[8][9] This reaction is clean, with toluene being the primary byproduct.[8][9]

-

Acidic Cleavage: Strong acids can cleave the benzyl ether, but this method is less common due to the potential for side reactions with other acid-sensitive functional groups.[10]

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring.[10][11]

Applications in Drug Development: A Gateway to Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, and this compound serves as a valuable starting material for the synthesis of these targeted therapies. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Key Intermediate in the Synthesis of Axitinib and Pazopanib:

While not always the direct starting material in all patented routes, the 7-substituted indazole core is structurally analogous to key intermediates in the synthesis of prominent tyrosine kinase inhibitors like Axitinib and Pazopanib.[1][4][12] These drugs are used in the treatment of various cancers, including renal cell carcinoma.[1][2] The synthesis of these complex molecules often involves the construction of a functionalized indazole core, which is then coupled with other heterocyclic systems.[12]

Modulation of Signaling Pathways:

Compounds derived from indazole scaffolds are known to inhibit a range of kinases, thereby modulating critical signaling pathways involved in tumorigenesis, such as:

-

Vascular Endothelial Growth Factor (VEGF) Receptor (VEGFR) Pathway: Axitinib is a potent inhibitor of VEGFRs, which are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[13][14]

-

Platelet-Derived Growth Factor (PDGF) Receptor (PDGFR) Pathway: Pazopanib also targets PDGFRs, which are involved in cell growth, proliferation, and survival.[1]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is more than just a chemical intermediate; it is a strategic asset in the design and synthesis of novel therapeutics. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable building block for accessing a diverse range of complex molecules. The proven success of the indazole scaffold in generating clinically effective kinase inhibitors underscores the importance of precursors like this compound. For researchers and drug development professionals, a thorough understanding of this compound's synthesis, reactivity, and potential applications is key to unlocking new avenues in the quest for innovative medicines.

References

- 1. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]

- 2. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Buy 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 [smolecule.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Profile of 7-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Benzyloxy)-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and comparative data from structurally related indazole derivatives. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and the acquisition of its spectroscopic data, offering a self-validating framework for researchers in the field.

Introduction: The Significance of this compound in Drug Discovery

Indazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The 7-substituted indazoles, in particular, offer a unique vector for molecular modification, influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule. The benzyloxy group at the 7-position serves as a versatile handle; it can act as a protecting group for the hydroxyl functionality or be a key pharmacophoric element itself.

Given its strategic importance, the unequivocal structural elucidation of this compound is a critical step in any research and development program. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This guide is designed to be a practical resource for scientists, offering a detailed exposition of the expected spectroscopic data and the rationale behind their interpretation.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below, with chemical shifts (δ) referenced to tetramethylsilane (TMS).

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole ring, the benzyloxy methylene group, and the phenyl ring of the benzyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (Indazole) | ~10.5 - 11.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| H-3 (Indazole) | ~8.0 - 8.2 | s | - | Singlet, characteristic of the C-3 proton in 1H-indazoles.[2] |

| H-4 (Indazole) | ~7.6 - 7.8 | d | ~8.0 | Doublet, coupled to H-5. |

| H-5 (Indazole) | ~6.9 - 7.1 | t | ~8.0 | Triplet, coupled to H-4 and H-6. |

| H-6 (Indazole) | ~7.3 - 7.5 | d | ~8.0 | Doublet, coupled to H-5. |

| -CH₂- (Benzyl) | ~5.2 - 5.4 | s | - | Singlet, characteristic of the benzylic methylene protons. |

| Phenyl-H (Benzyl) | ~7.3 - 7.5 | m | - | Multiplet, complex signal for the five protons of the phenyl ring. |

Causality of Chemical Shifts: The electron-withdrawing nature of the pyrazole ring within the indazole system deshields the protons on the fused benzene ring, leading to their downfield chemical shifts. The benzyloxy group, being electron-donating through resonance, will have a shielding effect on the ortho and para positions of the indazole's benzene ring, though this is counteracted by the inductive effect of the oxygen. The benzylic protons appear at a characteristic downfield shift due to the adjacent oxygen and aromatic ring.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 (Indazole) | ~134 - 136 | |

| C-3a (Indazole) | ~121 - 123 | |

| C-4 (Indazole) | ~121 - 123 | |

| C-5 (Indazole) | ~110 - 112 | |

| C-6 (Indazole) | ~127 - 129 | |

| C-7 (Indazole) | ~145 - 147 | Oxygen-bearing carbon, significantly downfield. |

| C-7a (Indazole) | ~140 - 142 | |

| -CH₂- (Benzyl) | ~70 - 72 | Aliphatic carbon attached to oxygen. |

| C-ipso (Benzyl) | ~136 - 138 | |

| C-ortho (Benzyl) | ~128 - 130 | |

| C-meta (Benzyl) | ~127 - 129 | |

| C-para (Benzyl) | ~128 - 130 |

Expertise in Interpretation: The chemical shifts of the indazole carbons are influenced by the nitrogen atoms and the fusion of the two rings.[3] The C-7 carbon, directly attached to the electronegative oxygen of the benzyloxy group, is expected to be the most downfield of the indazole benzene ring carbons. The benzylic methylene carbon appears in the typical range for an ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound would be recorded as a solid (e.g., KBr pellet or ATR).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Indazole) | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the indazole ring.[2] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From the -CH₂- group. |

| C=C and C=N Stretch | 1450 - 1620 | Medium to Strong | Aromatic and heteroaromatic ring vibrations. |

| C-O-C Stretch (Ether) | 1200 - 1250 and 1000 - 1050 | Strong | Asymmetric and symmetric stretching of the benzyl ether linkage. |

| Aromatic C-H Bending | 730 - 770 and 690 - 710 | Strong | Out-of-plane bending, indicative of monosubstituted benzene. |

Trustworthiness of Data: The presence of a broad N-H stretch, along with the characteristic aromatic and ether stretches, provides a reliable diagnostic fingerprint for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound (C₁₄H₁₂N₂O), the expected molecular weight is 224.26 g/mol .

2.3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition.

-

Expected [M+H]⁺: 225.1028 (Calculated for C₁₄H₁₃N₂O⁺)

2.3.2. Fragmentation Pattern (Electron Ionization - EI)

The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 224 | [C₁₄H₁₂N₂O]⁺ | Molecular ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl-containing compounds. This is often the base peak. |

| 133 | [C₇H₅N₂O]⁺ | Loss of the benzyl radical ([M - C₇H₇]⁺). |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from rearrangement and fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion. |

Mechanistic Insight: The fragmentation of benzyl ethers is well-documented and typically proceeds via cleavage of the benzylic C-O bond to generate the highly stable tropylium ion (m/z 91).[4][5] This fragmentation pathway is a dominant feature and a strong indicator of the benzyloxy moiety.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthetic route involves the benzylation of 7-hydroxy-1H-indazole. The latter can be synthesized from commercially available precursors.

Step 1: Synthesis of 7-Hydroxy-1H-indazole (Illustrative)

A potential route to 7-hydroxy-1H-indazole could involve a multi-step synthesis starting from a suitably substituted benzene derivative, such as 2-methoxy-6-nitrotoluene, followed by reduction and cyclization.

Step 2: Benzylation of 7-Hydroxy-1H-indazole [6]

-

To a solution of 7-hydroxy-1H-indazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

-

Add benzyl bromide (BnBr, 1.1 eq.) or benzyl chloride (BnCl, 1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Data Acquisition

3.2.1. NMR Spectroscopy [7]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR. DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals.

3.2.2. IR Spectroscopy

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Obtain high-resolution mass spectra on a mass spectrometer using electrospray ionization (ESI) in positive ion mode for accurate mass determination.

-

For fragmentation analysis, use an instrument capable of electron ionization (EI) or collision-induced dissociation (CID).

Visualization of Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic characterization of this compound.

Caption: Molecular structure of this compound with key functional groups.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have constructed a reliable and detailed reference for researchers in drug discovery and development. The outlined experimental protocols for synthesis and analysis further enhance the practical utility of this guide, promoting methodological rigor and reproducibility. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is indispensable for accelerating the development of novel therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

physical and chemical characteristics of 7-(benzyloxy)-1H-indazole

An In-Depth Technical Guide to 7-(Benzyloxy)-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will move beyond surface-level data to explore the causality behind its physicochemical properties, its reactivity, and its strategic application in the synthesis of complex bioactive molecules. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the technical insights required for its effective utilization.

Core Molecular Profile and Physicochemical Characteristics

This compound is a bifunctional molecule integrating a rigid, aromatic indazole core with a flexible benzyloxy protecting group. The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or phenol, while the benzyl group offers a chemically stable yet readily cleavable protecting group for the 7-hydroxyl functionality. This combination makes it a highly versatile intermediate for building complex molecular architectures.

Key Physicochemical Data

The empirical properties of a compound dictate its behavior in both storage and reaction conditions. The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| CAS Number | 351210-09-8 | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 70-74 °C | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. | |

| Storage Conditions | Store in a cool, dry place in a tightly sealed container. Recommended temperature: Room temperature or 2-8°C. | [4] |

The moderate melting point indicates a stable crystalline lattice under standard conditions. Its solubility profile is characteristic of a molecule with both polar (N-H group) and nonpolar (benzyl and aromatic rings) features, making it amenable to a wide range of organic reaction conditions and purification techniques like silica gel chromatography.

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following section details the expected spectroscopic data for this compound, providing a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton spectrum is expected to show distinct signals for each aromatic region and the benzylic protons. In a typical deuterated solvent like DMSO-d₆, the indazole N-H proton (N1-H) would appear as a broad singlet at a downfield chemical shift (>13 ppm).[5] The protons of the indazole and benzyl rings would resonate in the aromatic region (approx. 6.8-7.8 ppm), with specific coupling patterns revealing their substitution. The two benzylic protons (-O-CH₂-Ph) would appear as a sharp singlet around 5.3 ppm.

-

¹³C NMR: The carbon spectrum will display signals for all 14 unique carbon atoms. The benzylic carbon is expected around 70 ppm. The aromatic carbons will appear in the 105-160 ppm range, with the carbon attached to the oxygen (C7) being the most downfield in the indazole ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present.

-

N-H Stretch: A characteristic broad peak is expected in the region of 3100-3300 cm⁻¹, corresponding to the N-H bond of the indazole ring.

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene bridge will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage will be present in the 1200-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

-

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the primary observation will be the molecular ion [M]+ or the protonated molecule [M+H]+, which will correspond to the exact mass of C₁₄H₁₂N₂O.

-

Key Fragmentation: A prominent fragment is expected from the loss of the benzyl group or, more commonly, the tropylium cation ([C₇H₇]+) at m/z = 91, which is a classic fragmentation pattern for benzyl-containing compounds.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its strategic use as an intermediate.

Synthetic Pathway Overview

The most direct synthesis involves the protection of the hydroxyl group of 7-hydroxyindazole. This is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Caption: A typical two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on standard chemical literature. Researchers should optimize conditions based on their specific lab setup and scale.

-

Preparation: To a solution of 7-hydroxyindazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indazolide anion.

-

Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into cold water. This will precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Reactivity Profile

The molecule's reactivity is governed by the N-H proton, the aromatic rings, and the benzyl protecting group.

Caption: Key reactive sites on the this compound scaffold.

The most significant reaction is the hydrogenolysis of the benzyl ether. This is typically accomplished using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate. This reaction cleanly cleaves the C-O bond of the ether, liberating the 7-hydroxyindazole and toluene as a byproduct. This deprotection step is critical, as it unmasks the hydroxyl group for further functionalization after other synthetic transformations have been performed on the indazole core.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[6] this compound serves as a key precursor in the synthesis of analogs targeting a variety of biological pathways.[7]

-

Kinase Inhibitors: The indazole core is a common hinge-binding motif in many kinase inhibitors. This compound can be used to synthesize substituted indazoles that target kinases like Aurora kinases, Pim kinases, and VEGFR.[8]

-

Anti-inflammatory and Anticancer Agents: Derivatives have shown promise in developing novel anti-inflammatory and anticancer drugs.[7] The ability to deprotect the 7-position allows for the introduction of diverse functional groups to optimize potency and selectivity.

-

Neurological and Other CNS Targets: The scaffold has been explored for its potential in creating agents that modulate central nervous system targets, including acetylcholinesterase, which is relevant in Alzheimer's disease research.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a skin and eye irritant.[10] Inhalation may cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed intermediate that provides chemists with a robust platform for molecular exploration. Its well-defined physicochemical properties, predictable reactivity, and the critical function of the benzyl protecting group make it an invaluable asset in the synthesis of novel therapeutics. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the research and development of next-generation pharmaceuticals.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound (CAS/ID No. 351210-09-8) | Reagentia [reagentia.eu]

- 4. This compound [myskinrecipes.com]

- 5. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 7-(Benzyloxy)-1H-indazole: Discovery, Synthesis, and Applications

Introduction: The Significance of the Indazole Scaffold and the Rise of 7-(Benzyloxy)-1H-indazole

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid structure and capacity for crucial hydrogen bonding interactions have cemented its role in the development of numerous therapeutic agents.[1][2] From oncology to neurology, indazole derivatives have demonstrated a remarkable breadth of biological activities.[2][3]

Within this important class of molecules, this compound has emerged as a particularly versatile and valuable building block. Its strategic benzyloxy group at the 7-position not only influences the electronic properties of the indazole core but also offers a handle for further synthetic transformations, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of the discovery, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Historical Context: The Evolution of Indazole Synthesis

The journey of the indazole scaffold began in the late 19th century with Emil Fischer's pioneering work.[3] Since then, a multitude of synthetic strategies have been developed to construct the 1H-indazole core, the most thermodynamically stable tautomer.[2] These methods range from classical approaches like the diazotization of o-toluidines to modern palladium-catalyzed cross-coupling reactions.[3]

The synthesis of substituted indazoles, particularly those with functional groups on the benzene ring, has been a subject of intense research, driven by the need for structurally diverse molecules in drug discovery programs. The development of methodologies for the regioselective synthesis of 7-substituted indazoles has been a significant advancement in this field.

Synthetic Strategies for this compound

While the precise first synthesis of this compound is not prominently documented in easily accessible literature, its preparation can be logically approached through established synthetic methodologies. The two most rational and practiced synthetic routes are the Cadogan cyclization and the Williamson ether synthesis.

Cadogan Cyclization: A High-Purity Approach

The Cadogan cyclization is a powerful method for the synthesis of carbazoles and other nitrogen-containing heterocycles, including indazoles.[4] This reaction typically involves the reductive cyclization of an o-nitroaryl compound using a trivalent phosphorus reagent, such as a trialkyl phosphite or phosphine. For the synthesis of this compound, the likely starting material would be 2-benzyloxy-6-nitrotoluene. This method is noted for producing high-purity material.[4]

Causality Behind Experimental Choices: The choice of the Cadogan cyclization is often driven by the desire for a convergent synthesis where the key bicyclic ring system is formed in a single, high-yielding step. The use of a trivalent phosphorus reagent facilitates the deoxygenation of the nitro group, leading to a reactive nitrene intermediate that undergoes intramolecular cyclization. The high temperatures often required for this reaction are a trade-off for the efficiency of the ring-closure.

Experimental Protocol: Cadogan Cyclization for this compound (Hypothetical Protocol based on established principles)

Diagram of the Cadogan Cyclization Workflow

Caption: Workflow for the synthesis of this compound via Cadogan cyclization.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-benzyloxy-6-nitrotoluene (1.0 eq) and a high-boiling point solvent such as o-xylene.

-

Reagent Addition: Add triethyl phosphite (3.0-5.0 eq) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux (approximately 140-160 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford pure this compound.

Williamson Ether Synthesis: A Two-Step Approach from 7-Hydroxy-1H-indazole

An alternative and often milder approach is the Williamson ether synthesis. This method involves the O-alkylation of a phenol, in this case, 7-hydroxy-1H-indazole, with an alkyl halide, such as benzyl bromide, in the presence of a base. This two-step approach first requires the synthesis of 7-hydroxy-1H-indazole.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The choice of a suitable base (e.g., potassium carbonate, sodium hydride) is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that then displaces the halide from the benzyl halide. The use of a polar aprotic solvent like DMF or acetone facilitates the reaction. This method is often preferred when milder reaction conditions are required or when the starting phenol is readily available.

Experimental Protocol: Williamson Ether Synthesis for this compound

Diagram of the Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 7-hydroxy-1H-indazole (1.0 eq), a suitable base such as potassium carbonate (2.0-3.0 eq), and a polar aprotic solvent like DMF or acetone.

-

Reagent Addition: Add benzyl bromide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

-

Alkylation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Key Building Block for Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents.[5] The benzyloxy group can serve as a protecting group for the 7-hydroxy functionality, which can be deprotected at a later stage to reveal a potential hydrogen bond donor/acceptor, or it can be a key pharmacophoric element in its own right.

While direct incorporation of this compound into well-known drugs like Axitinib is not the primary synthetic route, its utility is demonstrated in the synthesis of a diverse array of indazole-based compounds explored in various drug discovery programs. For instance, the related compound, this compound-3-carboxylic acid, is a versatile precursor for creating more complex indazole derivatives with potential therapeutic applications.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 351210-09-8 |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. Its synthesis, achievable through robust methods like the Cadogan cyclization and the Williamson ether synthesis, provides chemists with a valuable building block for the creation of novel therapeutic agents. As our understanding of the biological roles of various signaling pathways continues to grow, the demand for versatile and strategically functionalized heterocyclic compounds will undoubtedly increase. This compound is well-positioned to remain a key player in the ongoing quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

A Comprehensive Guide to the Stability and Storage of 7-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical framework for understanding and evaluating the stability of 7-(benzyloxy)-1H-indazole, a versatile building block in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceuticals, particularly in anti-inflammatory and anticancer research, a thorough understanding of its stability profile is critical for ensuring the integrity, safety, and efficacy of resulting drug candidates. This document outlines the core principles, experimental designs, and analytical methodologies required to establish robust storage and handling protocols.

Introduction: The Chemical Context of this compound

This compound belongs to the indazole class of heterocyclic compounds, which are known for their broad range of biological activities.[1] The presence of the benzyloxy group at the 7-position and the indazole core dictates its chemical reactivity and, consequently, its stability. The benzyl ether linkage can be susceptible to cleavage under certain conditions, and the indazole ring itself can be subject to oxidation or other degradation pathways.

From a drug development perspective, establishing a comprehensive stability profile is not merely a regulatory requirement but a fundamental aspect of quality control. It informs critical decisions regarding formulation, packaging, shipping, and storage, ultimately ensuring that the material remains within its specified purity limits throughout its lifecycle.

Physicochemical Properties and Known Storage Conditions

A foundational understanding of the molecule's intrinsic properties is the first step in designing a stability study.

| Property | Value/Information | Source |

| Molecular Formula | C₁₄H₁₂N₂O | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| CAS Number | 351210-09-8 | [4] |

| Purity (Typical) | ≥ 95-96% | [2][3] |

| Recommended Storage | 0 - 8 °C or -20°C | [3][5][6] |

The variation in recommended storage temperatures (refrigerated vs. frozen) from different suppliers highlights the need for a definitive, in-house stability study to determine the optimal conditions based on the specific grade of the material and its intended use.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure. A forced degradation study is essential to experimentally confirm these pathways.

-

Hydrolysis: The ether linkage of the benzyloxy group could be susceptible to cleavage under strongly acidic or basic conditions, yielding 7-hydroxy-1H-indazole and benzyl alcohol.

-

Oxidation: The indazole ring system may be susceptible to oxidation, potentially leading to N-oxides or other oxidized species. The methylene bridge of the benzyl group is also a potential site for oxidation.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, potentially through radical mechanisms. Compounds with aromatic systems are often light-sensitive.

-

Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation and may induce other decomposition pathways.

The following diagram illustrates the hypothetical primary degradation pathways that should be investigated.

References

theoretical and computational studies of 7-(benzyloxy)-1H-indazole

An In-depth Technical Guide to the Theoretical and Computational Analysis of 7-(Benzyloxy)-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] This guide focuses on a specific, promising derivative: this compound. We move beyond fundamental synthesis to provide a comprehensive framework for its theoretical and computational evaluation. By elucidating the electronic structure, potential protein interactions, and dynamic behavior of this molecule through high-level computational methodologies, we aim to equip researchers and drug development professionals with the in-silico tools necessary to rationalize its biological activity and accelerate the data-driven design of novel, indazole-based therapeutics.

Introduction: The Strategic Importance of the Indazole Core

Nitrogen-containing heterocycles are paramount in drug discovery, and among them, the indazole ring system is particularly distinguished.[2][3] Its rigid, bicyclic structure, composed of a benzene ring fused to a pyrazole, offers a versatile template for engaging with biological targets through a combination of hydrogen bonding, hydrophobic, and π-stacking interactions. The clinical success of indazole-containing drugs, such as the anti-cancer kinase inhibitor Axitinib and the antiemetic Granisetron, validates the scaffold's therapeutic potential.[3]

The subject of this guide, this compound, introduces a key modification: a benzyloxy group at the 7-position. This substituent is not merely a passive addition; it strategically modulates the molecule's steric and electronic profile, influencing its solubility, membrane permeability, and potential for specific intermolecular interactions. Understanding these influences at a sub-atomic level is the primary objective of the computational studies detailed herein. This guide will explain the causality behind key computational choices, providing a self-validating system for the in-silico investigation of this and similar molecules.

Molecular Foundation: Synthesis and Characterization

While numerous synthetic routes to the indazole core exist, a common approach for 7-substituted indazoles involves strategic functionalization and cyclization.[3] For instance, the Cadogan cyclization represents an efficient method for generating the indazole ring system. As a versatile building block in organic synthesis, this compound serves as a crucial intermediate in the creation of more complex bioactive molecules, particularly in anti-inflammatory and anticancer research.[4]

Before any computational analysis, an accurate molecular structure is paramount. This is established through a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and, ideally, single-crystal X-ray diffraction. The crystallographic data, where available, provides the gold standard for bond lengths, angles, and torsion angles, serving as a critical validation checkpoint for the geometries optimized by computational methods.

The Computational Microscope: A Methodological Deep Dive

Computational chemistry allows us to visualize and quantify molecular properties that are often inaccessible through experimental means alone. The following sections detail the core computational workflows applied to this compound, explaining not just the "how" but the "why" behind each step.

Quantum Chemical Calculations: Decoding Electronic Architecture

To understand a molecule's intrinsic reactivity and interaction potential, we must first understand its electronic structure. Density Functional Theory (DFT) is the workhorse for this task, offering an optimal balance of computational efficiency and accuracy.

Rationale for Method Selection:

-

Functional: The B3LYP hybrid functional is frequently chosen for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals.

-